molecular formula C19H20FN3O3S2 B2606490 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 687561-57-5

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2606490
CAS No.: 687561-57-5
M. Wt: 421.51
InChI Key: SGQCUSQOARMTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 4-Fluorophenyl substituent: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
  • Sulfanyl bridge (-S-): Facilitates hydrogen bonding and π-π stacking interactions, critical for binding to biological targets such as kinases or enzymes .
  • N-[(Oxolan-2-yl)methyl]acetamide side chain: The tetrahydrofuran (oxolane) moiety improves solubility and modulates pharmacokinetic properties .

Thieno[3,2-d]pyrimidinones are known for diverse bioactivities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c20-12-3-5-13(6-4-12)23-18(25)17-15(7-9-27-17)22-19(23)28-11-16(24)21-10-14-2-1-8-26-14/h3-6,14H,1-2,7-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQCUSQOARMTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,2-d]pyrimidine core, introduction of the fluorophenyl group, and attachment of the oxolan-2-ylmethyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally analogous to derivatives with modifications in the aryl group, sulfanyl bridge, or acetamide side chain. Below is a comparative analysis:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Properties Reference
Target Compound 4-Fluorophenyl, oxolan-2-ylmethyl acetamide ~447.5 (estimated) Hypothesized kinase inhibition
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl, trifluoromethylphenyl 511.9 Enhanced metabolic stability
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Cyano, sulfamoylphenyl 357.4 Antimicrobial activity (Gram-positive)
2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta-thienopyrimidine, isopropylphenyl 541.0 Anticancer activity (IC₅₀ = 1.2 µM)

Key Findings:

Aryl Substituent Effects: The 4-fluorophenyl group in the target compound offers improved electronic effects (σ = 0.06 for F vs. Trifluoromethylphenyl (in ) increases hydrophobicity, favoring blood-brain barrier penetration but may reduce solubility.

Sulfanyl Bridge vs. Cyano/Hydrazine: The sulfanyl group in the target compound supports stronger hydrogen bonding compared to cyano or hydrazine derivatives (e.g., ), which may improve binding affinity to ATP-binding pockets in kinases.

Acetamide Side Chain :

  • The oxolan-2-ylmethyl group provides a balance between solubility (logP ~2.5) and membrane permeability, outperforming isopropylphenyl (logP ~4.1 in ) in aqueous environments.

Biological Activity: Chlorophenyl analogs (e.g., ) show stronger anticancer activity, likely due to enhanced halogen bonding with cysteine residues in kinases. Cyanoacetamide derivatives (e.g., ) exhibit antimicrobial properties but lack kinase inhibition due to reduced π-stacking capacity.

Biological Activity

The compound 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide , also referred to as C144-0350, is a complex organic molecule with potential biological activities that are being explored in various research contexts. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, supported by recent studies and findings.

Chemical Structure and Properties

The molecular formula of C144-0350 is C17H14FN5O2S3C_{17}H_{14}FN_5O_2S_3, and it features a thienopyrimidine core with a fluorophenyl group and a sulfanyl linkage. The presence of these functional groups is crucial for its biological activity.

PropertyDescription
Molecular FormulaC17H14FN5O2S3C_{17}H_{14}FN_5O_2S_3
IUPAC Name2-{[3-(4-fluorophenyl)-4-oxo...}
SMILESCc1nnc(NC(CSC(N(c(cc2)ccc2F)...
InChI KeyMDL Number (MFCD)

Antimicrobial Activity

Research has indicated that compounds with thienopyrimidine structures often exhibit significant antimicrobial properties. In a study evaluating similar thienopyrimidine derivatives, compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were determined to assess efficacy.

Case Study: Antimicrobial Evaluation

A series of derivatives were synthesized and tested for their antimicrobial activity. Among the tested compounds, those with substituted amido or imino side chains showed enhanced activity. For instance:

  • Compound 4c : MIC of 8 µg/mL against E. coli.
  • Compound 5e : MIC of 4 µg/mL against S. aureus.

These findings suggest that structural modifications can significantly influence the biological activity of thienopyrimidine derivatives.

Anticancer Activity

The anticancer potential of C144-0350 has also been explored through various assays. Recent studies have highlighted its effectiveness against multiple cancer cell lines, particularly through inhibition of key signaling pathways involved in cancer progression.

The compound is believed to interact with specific molecular targets within cancer cells, potentially inhibiting kinases involved in cell proliferation. For example, one study reported that derivatives similar to C144-0350 exhibited IC50 values ranging from 0.1 to 1 µM against various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) .

Case Study: EGFR Kinase Inhibition

In a detailed evaluation of kinase inhibition:

  • Compound B1 (related structure): IC50 value of 13 nM against EGFR L858R/T790M.
    This indicates a strong selectivity for mutated forms of the receptor compared to wild-type EGFR, suggesting potential for targeted cancer therapy.

Toxicity Assessment

Toxicity studies are critical in evaluating the safety profile of new compounds. Preliminary hemolytic assays indicated that many thienopyrimidine derivatives were non-toxic at concentrations up to 200 µmol/L . This is promising for further development as therapeutic agents.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:
Synthesis involves multi-step organic reactions, including thienopyrimidine core formation, sulfanyl-acetamide coupling, and fluorophenyl group introduction. Key considerations include:

  • Temperature control (e.g., 60–80°C for cyclization steps) to avoid side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or toluene improves intermediate solubility .
  • Catalysts : Triethylamine or potassium carbonate facilitates deprotonation and coupling .
  • Purification : Use HPLC or column chromatography for final product isolation, monitored via TLC .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy : 1H/13C NMR verifies substituent positions and confirms the absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm accuracy) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • HPLC : Quantifies purity (>95% required for biological assays) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Stepwise optimization : Use design-of-experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps by 30–50% .
  • In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .

Basic: What biological activities have been reported, and how are they assessed?

Answer:

  • Anticancer activity : Evaluated via MTT assays (IC50 values against HeLa or MCF-7 cells) .
  • Antimicrobial effects : Tested via broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Fluorescence-based assays measure binding to kinases or proteases .

Advanced: What strategies elucidate the compound’s mechanism of action in anticancer research?

Answer:

  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with apoptosis-related proteins (e.g., Bcl-2) .
  • Gene expression profiling : RNA-seq identifies differentially expressed genes post-treatment .
  • Flow cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest .

Advanced: How to design SAR studies to enhance pharmacological profiles?

Answer:

  • Substituent variation : Replace the oxolane group with other heterocycles (e.g., piperidine) to modulate lipophilicity .
  • Bioisosteric replacement : Swap the sulfanyl group with selenyl or ether linkages .
  • Activity cliffs : Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify critical substituents .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic (PK) studies : Measure bioavailability (oral vs. intravenous) and plasma half-life .
  • Metabolite profiling : LC-MS identifies active/inactive metabolites .
  • Tissue distribution : Radiolabeled compound tracking (e.g., 14C) quantifies target organ exposure .

Advanced: How do computational tools predict target interactions?

Answer:

  • Molecular Dynamics (MD) simulations : Simulate binding stability to ATP-binding pockets (e.g., EGFR kinase) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
  • Free energy calculations (MM/PBSA) : Predict binding affinity changes for mutant targets .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Answer:

  • Solvent selection : Use mixed solvents (e.g., DMSO/water) to induce slow crystallization .
  • Polymorphism : Screen crystallization conditions (temperature, antisolvents) to isolate stable polymorphs .
  • Crystal mounting : Flash-cooling in liquid nitrogen preserves crystal integrity during data collection .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Solution stability : Prepare fresh DMSO stock solutions to prevent aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.